VUF11207 fumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

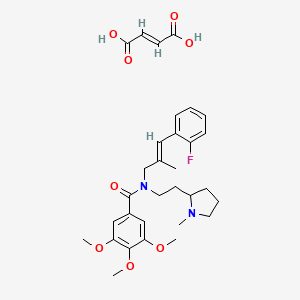

(E)-but-2-enedioic acid;N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35FN2O4.C4H4O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4;5-3(6)1-2-4(7)8/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b19-15+;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPOECCHJLVVGO-FDULSSLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1F)/CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39FN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VUF11207 fumarate discovery and synthesis process

An In-depth Technical Guide to VUF11207 Fumarate (B1241708): Discovery, Synthesis, and Mechanism of Action

Introduction

VUF11207 is a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] As a non-classical G protein-coupled receptor (GPCR), ACKR3 primarily signals through the β-arrestin pathway rather than through G-protein coupling.[2][3] Its endogenous ligands include the chemokines CXCL11 and CXCL12.[2] ACKR3 is implicated in a variety of physiological and pathological processes, including cancer progression, immune responses, and cardiovascular remodeling, making it a significant target for drug discovery.[4][5][6] VUF11207 serves as a critical chemical tool for elucidating the biological functions of ACKR3 and exploring its therapeutic potential.[3][7] This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of VUF11207.

Discovery

VUF11207 was developed through extensive structure-activity relationship (SAR) studies based on a styrene-amide scaffold originally identified by ChemoCentryx.[2][7][8] Researchers, including Wijtmans et al., synthesized and evaluated a series of 24 derivatives to identify ligands with high affinity and potency for CXCR7.[3][7] These efforts led to the identification of VUF11207 as a high-potency agonist that effectively induces the recruitment of β-arrestin 2 and subsequent receptor internalization, key hallmarks of ACKR3 activation.[2][7]

Chemical and Pharmacological Properties

VUF11207 is chemically defined as N-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate. It is a styrene-amide derivative that acts as a high-affinity ligand for the CXCR7 receptor.[1]

Quantitative Pharmacological Data

The key pharmacological parameters of VUF11207 are summarized in the table below. The data highlights its high potency in functional assays measuring β-arrestin recruitment and receptor internalization.

| Parameter | Value | Description | Cell Line | Reference |

| pKi | 8.1 | Ligand affinity constant | - | [1][7][9] |

| EC₅₀ | 1.6 nM | Half maximal effective concentration for β-arrestin2 recruitment | HEK293-CXCR7 | [1] |

| pEC₅₀ | 8.8 | Negative logarithm of EC₅₀ for β-arrestin2 recruitment | - | [9] |

| pEC₅₀ | 7.9 | Negative logarithm of EC₅₀ for receptor internalization | - | [9] |

| EC₅₀ | 14.1 nM | Half maximal effective concentration for receptor internalization | - | [8] |

| (R)-enantiomer pEC₅₀ | 8.3 ± 0.1 | Potency in [¹²⁵I]CXCL12 displacement assay | - | [10] |

| (S)-enantiomer pEC₅₀ | 7.7 ± 0.1 | Potency in [¹²⁵I]CXCL12 displacement assay | - | [10] |

Synthesis Process

The synthesis of VUF11207 is based on procedures developed by Wijtmans and colleagues.[10] The process begins with an Aldol (B89426) condensation followed by a series of reactions to construct the final styrene-amide molecule.

Synthetic Workflow Diagram

Caption: Synthetic workflow for VUF11207.

Experimental Protocol: Synthesis of VUF11207

A detailed protocol for the synthesis of VUF11207 has been previously published.[8] A summarized procedure is as follows:

-

Step 1: Aldol Condensation: An aldol reaction between 2-fluorobenzaldehyde and propionaldehyde is carried out under basic conditions (e.g., using KOH in ethanol/water) to yield (E)-3-(2-fluorophenyl)-2-methylacrylaldehyde.[8][10]

-

Step 2: Reductive Amination: The resulting aldehyde intermediate is reacted with 2-(1-methylpyrrolidin-2-yl)ethanamine via reductive amination (e.g., using a picoline borane (B79455) complex in methanol) to form the corresponding secondary amine.[10]

-

Step 3: Amide Coupling: The secondary amine is then coupled with 3,4,5-trimethoxybenzoic acid using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).[10]

-

Step 4: Salt Formation: The final compound is typically converted to its fumarate salt for improved stability and solubility.

Mechanism of Action

VUF11207 acts as a functional agonist at the ACKR3 (CXCR7) receptor. Unlike typical chemokine receptors, ACKR3 does not efficiently couple to G-proteins to induce calcium mobilization.[3] Instead, upon agonist binding, it robustly recruits β-arrestin 2.[1][2] This recruitment initiates a signaling cascade that leads to the internalization of the receptor-ligand complex, effectively scavenging the ligand from the extracellular space.[2][9] By promoting receptor internalization, VUF11207 can modulate the concentration of endogenous ligands like CXCL12, thereby indirectly affecting the signaling of other receptors such as CXCR4.[11][12]

Signaling Pathway Diagram

Caption: VUF11207-induced ACKR3 signaling pathway.

Key Experimental Protocols

β-Arrestin 2 Recruitment Assay (BRET)

This assay quantifies the interaction between ACKR3 and β-arrestin 2 upon agonist stimulation.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) measures protein-protein interactions. ACKR3 is fused to a donor molecule (e.g., Renilla Luciferase, RLuc) and β-arrestin 2 is fused to an acceptor molecule (e.g., Yellow Fluorescent Protein, YFP). When the proteins are in close proximity (<10 nm) after receptor activation, energy is transferred from the donor to the acceptor, generating a quantifiable YFP emission.[1]

-

Methodology:

-

HEK293T cells are transiently co-transfected with cDNA constructs for ACKR3-RLuc and β-arrestin 2-YFP.[1]

-

Transfected cells are plated in a suitable microplate.

-

Cells are washed and incubated with a luciferase substrate (e.g., coelenterazine (B1669285) h).

-

VUF11207 is added at various concentrations to induce a dose-dependent response.[1]

-

Luminescence signals from both RLuc (donor) and YFP (acceptor) are measured simultaneously using a plate reader.

-

The BRET ratio (YFP emission / RLuc emission) is calculated. An increase in the BRET signal indicates agonist-induced recruitment of β-arrestin 2 to the receptor.[1]

-

Data is plotted to determine the EC₅₀ value.

-

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of VUF11207 for the ACKR3 receptor.

-

Principle: The assay measures the ability of an unlabeled ligand (VUF11207) to compete with a radiolabeled ligand (e.g., [¹²⁵I]CXCL12) for binding to the receptor.

-

Methodology:

-

HEK293T cells transiently expressing human ACKR3 are prepared.[8]

-

Cell membranes or intact cells are incubated with a fixed concentration of [¹²⁵I]CXCL12.

-

Increasing concentrations of unlabeled VUF11207 are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated (e.g., by rapid filtration).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

The concentration of VUF11207 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Ki).

-

Conclusion

VUF11207 fumarate is a well-characterized, potent, and selective agonist of the atypical chemokine receptor ACKR3. Its discovery has provided the scientific community with an invaluable tool to investigate the complex biology of this receptor. The established synthesis route allows for its accessibility, while detailed pharmacological and mechanistic studies have clarified its mode of action. VUF11207 continues to be instrumental in preclinical research exploring the therapeutic potential of targeting the ACKR3 pathway in various diseases, including cancer and inflammatory disorders.[4][11]

References

- 1. VUF11207 ≥99% (HPLC), CXCR7 Agonist, oil | Sigma-Aldrich [sigmaaldrich.com]

- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stromal cell-derived factor-1 exerts opposing roles through CXCR4 and CXCR7 in angiotensin II-induced adventitial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

VUF11207 Fumarate: A Deep Dive into its Role in β-Arrestin Recruitment

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of VUF11207 fumarate (B1241708) in the recruitment of β-arrestin, a key process in G protein-coupled receptor (GPCR) signaling and regulation. VUF11207 has emerged as a critical pharmacological tool for dissecting the nuanced mechanisms of β-arrestin-biased signaling, particularly at the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.

Core Function: A Selective Agonist Driving β-Arrestin Recruitment

VUF11207 fumarate is a potent and selective agonist for the ACKR3/CXCR7 receptor.[1][2] Its primary and most well-characterized function is the induction of β-arrestin recruitment to this receptor.[3][4] Unlike typical GPCRs that primarily signal through G proteins, ACKR3/CXCR7 is considered a β-arrestin-biased receptor.[5] This means that upon activation by an agonist like VUF11207, the receptor preferentially engages β-arrestin signaling pathways over G protein-mediated pathways.[3][5] This functional selectivity makes VUF11207 an invaluable probe for studying the downstream consequences of β-arrestin activation independent of G protein signaling.

The recruitment of β-arrestin by the VUF11207-activated CXCR7 has been demonstrated in various cell-based assays, including Bioluminescence Resonance Energy Transfer (BRET) and other complementation assays.[4][6] This interaction is a critical step that can lead to receptor internalization and the initiation of downstream signaling cascades involved in processes such as cell migration.[2][7]

Quantitative Analysis of VUF11207-Mediated β-Arrestin Recruitment

The potency and efficacy of VUF11207 in inducing β-arrestin recruitment have been quantified in several studies. The following table summarizes the key quantitative data.

| Parameter | Value | Receptor | Assay Type | Cell Line | Reference |

| EC50 | 1.6 nM | ACKR3 (CXCR7) | BRET | HEK293 | [4] |

| pEC50 | 8.8 | ACKR3 (CXCR7) | Not Specified | Not Specified | [2] |

| pKi | 8.1 | ACKR3 (CXCR7) | Not Specified | Not Specified | [2][4] |

Note: EC50 (half maximal effective concentration) and pEC50 (-log(EC50)) are measures of the compound's potency in inducing a response. pKi is a measure of the compound's binding affinity for the receptor.

Signaling Pathway of VUF11207 at ACKR3/CXCR7

The signaling pathway initiated by VUF11207 at the ACKR3/CXCR7 receptor is a prime example of biased agonism. The process is initiated by the binding of VUF11207 to the receptor, which induces a conformational change. This change facilitates the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs), particularly GRK2.[5] The phosphorylated receptor then serves as a docking site for β-arrestin. The recruitment of β-arrestin blocks further G protein coupling and initiates a distinct set of downstream signals.

VUF11207-induced β-arrestin signaling pathway at ACKR3/CXCR7.

Experimental Protocols for Assessing β-Arrestin Recruitment

Several robust assay technologies are available to quantify ligand-induced β-arrestin recruitment. The PathHunter® β-arrestin assay is a widely used method and serves as a representative example.[8][9]

PathHunter® β-Arrestin Recruitment Assay Protocol

This protocol is a generalized procedure based on the principles of the PathHunter® assay from DiscoverX.

Principle: This assay utilizes enzyme fragment complementation (EFC). The GPCR of interest is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment of β-galactosidase. Upon agonist-induced recruitment of β-arrestin to the GPCR, the two enzyme fragments are brought into close proximity, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[8]

Materials:

-

PathHunter® cell line co-expressing the ProLink-tagged ACKR3/CXCR7 and EA-tagged β-arrestin.

-

Cell culture medium and supplements.

-

Assay buffer.

-

This compound and other test compounds.

-

PathHunter® detection reagents (substrate).

-

White, opaque 96- or 384-well microplates.

-

Luminometer.

Procedure:

-

Cell Culture: Culture the PathHunter® cells according to the supplier's instructions until they reach the desired confluency.

-

Cell Plating: Harvest the cells and resuspend them in the appropriate assay medium. Dispense the cell suspension into the wells of the microplate.

-

Compound Addition: Prepare serial dilutions of this compound and control compounds in the assay buffer. Add the diluted compounds to the respective wells of the plate containing the cells.

-

Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Equilibrate the plate to room temperature. Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol and add it to each well.

-

Luminescence Reading: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed. Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response.

Generalized workflow for a β-arrestin recruitment assay.

Conclusion

This compound is an indispensable tool for investigating the intricacies of β-arrestin-biased signaling at the ACKR3/CXCR7 receptor. Its high potency and selectivity in inducing β-arrestin recruitment allow for the precise study of this pathway's downstream functional consequences. The availability of robust quantitative assays provides a clear framework for characterizing the pharmacological properties of VUF11207 and other modulators of this important signaling axis. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore and leverage the therapeutic potential of targeting β-arrestin-mediated signaling.

References

- 1. Structural visualization of small molecule recognition by CXCR3 uncovers dual-agonism in the CXCR3-CXCR7 system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. VUF11207 ≥99% (HPLC), CXCR7 Agonist, oil | Sigma-Aldrich [sigmaaldrich.com]

- 5. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CXCR7/CXCR4 heterodimer constitutively recruits beta-arrestin to enhance cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

VUF11207 Fumarate: A Technical Guide to a Selective ACKR3 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VUF11207 fumarate (B1241708), a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This document details its chemical properties, pharmacological profile, mechanism of action, and the experimental protocols utilized for its characterization, serving as a comprehensive resource for professionals in the field.

Introduction to VUF11207 Fumarate and ACKR3

The Atypical Chemokine Receptor 3 (ACKR3) is a G protein-coupled receptor (GPCR) that distinguishes itself from typical chemokine receptors by its signaling mechanism.[1][2] While it binds chemokines such as CXCL12 and CXCL11 with high affinity, it does not activate canonical G protein signaling pathways.[1][3] Instead, ACKR3 functions primarily through β-arrestin-mediated pathways, acting as a scavenger receptor to regulate extracellular chemokine concentrations and modulate the signaling of other receptors like CXCR4.[1][4][5][6]

VUF11207 is a potent, small-molecule agonist developed as a chemical tool to selectively probe the function of ACKR3.[6][7][8] Its selectivity allows for the specific investigation of ACKR3-mediated pathways, independent of the complexities of shared endogenous ligands with other receptors.

Chemical and Pharmacological Profile

This compound is characterized by its specific chemical structure and high-purity formulation, making it a reliable tool for in vitro and in vivo studies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate | [7][8] |

| Molecular Formula | C₂₇H₃₅FN₂O₄·C₄H₄O₄ | [7][8] |

| Molecular Weight | 586.65 g/mol | [7][8] |

| Purity | ≥98% (HPLC) | [7][8] |

| CAS Number | 1785665-61-3 | [7][8] |

| Storage | Store at -20°C | [7][8] |

The pharmacological activity of VUF11207 is defined by its high potency and affinity for ACKR3, with minimal cross-reactivity with the related CXCR4 receptor.

Table 2: Pharmacological Data for VUF11207

| Parameter | Value | Description | Reference |

| pKi | 8.1 | Binding affinity for ACKR3 | [9][10] |

| EC₅₀ | 1.6 nM | Potency in inducing ACKR3-mediated β-arrestin recruitment | [7][8] |

| pEC₅₀ (β-arrestin2) | 8.8 | Potency in β-arrestin2 recruitment | [9][10] |

| pEC₅₀ (Internalization) | 7.9 | Potency in inducing ACKR3 internalization | [9][10] |

Mechanism of Action and Signaling Pathways

VUF11207 selectively binds to and activates ACKR3, initiating a cascade of intracellular events that are distinct from classical GPCR signaling.

β-Arrestin Biased Signaling

ACKR3 is a β-arrestin-biased receptor.[5] Upon agonist binding, including by VUF11207, the receptor undergoes a conformational change that promotes the recruitment of β-arrestin proteins.[7][8][11] This interaction is central to ACKR3's function, leading to receptor internalization and subsequent degradation or recycling.[9][10][12] The recruitment of β-arrestin can also initiate downstream signaling cascades, such as the activation of ERK and Akt pathways, which are typically slower but more sustained compared to G protein-mediated activation.[12][13]

Caption: VUF11207 binds ACKR3, leading to β-arrestin recruitment and downstream signaling.

ACKR3-CXCR4 Heterodimerization

VUF11207 has been shown to induce the formation of heterodimers between ACKR3 and CXCR4.[14][15] This interaction has significant functional consequences, primarily the attenuation of CXCR4 signaling. When ACKR3 forms a complex with CXCR4, it impairs CXCR4's ability to couple with Gαi proteins upon binding their shared ligand, CXCL12.[12] VUF11207-induced heterodimerization mitigates CXCL12/CXCR4-dependent pathways, including calcium mobilization and Akt signaling.[14][15] This cross-desensitization highlights a key regulatory role for ACKR3 in modulating CXCR4 activity.[13]

Caption: VUF11207 induces ACKR3-CXCR4 heterodimerization, attenuating CXCR4 signaling.

Experimental Protocols

The characterization of VUF11207 relies on a suite of established molecular pharmacology assays. Below are detailed methodologies for key experiments.

β-Arrestin Recruitment Assay

This assay quantifies the ability of a ligand to promote the interaction between ACKR3 and β-arrestin. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used method.[16][17][18]

-

Objective: To measure the EC₅₀ of VUF11207 for β-arrestin recruitment to ACKR3.

-

Cell Line: HEK293 cells transiently or stably co-expressing an ACKR3 construct fused to a fluorescent protein (e.g., YFP) and a β-arrestin-2 construct fused to a luciferase (e.g., Rluc).[16]

-

Materials:

-

HEK293 cells co-transfected with ACKR3-YFP and β-arrestin-2-Rluc.

-

Poly-D-lysine coated 96-well white, clear-bottom plates.

-

This compound serial dilutions.

-

Assay buffer (e.g., PBS with 0.5 mM MgCl₂ and 0.1% BSA).

-

Coelenterazine h (luciferase substrate).[16]

-

-

Procedure:

-

Seed transfected HEK293 cells onto 96-well plates and culture for 24-48 hours.[16]

-

Replace culture medium with assay buffer.

-

Add serial dilutions of VUF11207 to the wells.

-

Incubate for a defined period (e.g., 5-90 minutes) at 37°C.[16][19]

-

Add the luciferase substrate Coelenterazine h to a final concentration of 5 µM.[16]

-

Immediately measure luminescence and fluorescence emissions using a plate reader capable of detecting both signals (e.g., Mithras LB940, VictorX Light).[16][17]

-

-

Data Analysis: The BRET ratio is calculated by dividing the fluorescence emission by the luminescence emission.[17] Dose-response curves are generated by plotting the BRET ratio against the logarithm of the VUF11207 concentration, and the EC₅₀ value is determined using non-linear regression analysis.

Caption: Workflow for a BRET-based β-arrestin recruitment assay.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of VUF11207 by measuring its ability to compete with a radiolabeled ligand for binding to ACKR3.

-

Objective: To determine the pKi of VUF11207 at the ACKR3 receptor.

-

Cell Line: HEK293 cells or other suitable cells expressing high levels of ACKR3.

-

Materials:

-

Procedure:

-

Incubate cell membranes with a fixed concentration of ¹²⁵I-CXCL12 and varying concentrations of VUF11207.

-

Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 37°C).[16]

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using a gamma counter.[16]

-

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the VUF11207 concentration. The IC₅₀ value is determined, which is then converted to a Ki value using the Cheng-Prusoff equation.

Receptor Internalization Assay

This assay measures the extent to which VUF11207 induces the translocation of ACKR3 from the cell surface to intracellular compartments.

-

Objective: To quantify VUF11207-induced ACKR3 internalization.

-

Cell Line: CHO or other cells stably expressing ACKR3.[13]

-

Materials:

-

Procedure:

-

Treat cells with VUF11207 for a specified time (e.g., 30 minutes) to induce internalization.[13][20]

-

For recycling experiments, wash the cells to remove the agonist and incubate in agonist-free media for various time points (e.g., up to 2 hours).[13][20]

-

Place cells on ice to stop membrane trafficking.

-

Label the remaining surface receptors by incubating with a primary antibody against ACKR3, followed by a fluorescently labeled secondary antibody.

-

Analyze the fluorescence intensity of individual cells using a flow cytometer.

-

-

Data Analysis: The reduction in mean fluorescence intensity in VUF11207-treated cells compared to untreated cells reflects the percentage of receptor internalization.

Conclusion

This compound is an invaluable pharmacological tool for the specific interrogation of ACKR3 function. Its high potency and selectivity, coupled with its well-characterized mechanism of action involving β-arrestin recruitment and modulation of CXCR4 heterodimerization, provide researchers with a precise means to explore the complex biology of this atypical chemokine receptor. The detailed protocols provided herein offer a standardized framework for its application in diverse experimental settings, facilitating further discoveries in the roles of ACKR3 in health and disease.

References

- 1. What are ACKR3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization [mdpi.com]

- 3. Distinct Activation Mechanisms of CXCR4 and ACKR3 Revealed by Single-Molecule Analysis of their Conformational Landscapes [elifesciences.org]

- 4. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACKR3 - Wikipedia [en.wikipedia.org]

- 6. Ackr3-Venus knock-in mouse lights up brain vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

- 8. rndsystems.com [rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N-terminus in chemokine binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Stimulation of the atypical chemokine receptor 3 (ACKR3) by a small-molecule agonist attenuates fibrosis in a preclinical liver but not lung injury model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

VUF11207 Fumarate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF11207 fumarate (B1241708) is a potent and selective small-molecule agonist for the atypical chemokine receptor 7 (ACKR3), also known as CXCR7. This document provides a comprehensive technical overview of VUF11207 fumarate, including its chemical structure, physicochemical properties, and detailed biological activity. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on the modulation of the CXCL12/CXCR4/CXCR7 signaling axis. This guide includes structured data presentations, detailed experimental methodologies, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this important research compound.

Chemical Structure and Properties

This compound is the fumarate salt of the parent compound VUF11207. The chemical structure and key properties are detailed below.

Chemical Name: N-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate[1]

Image of Chemical Structure:

(A 2D chemical structure image of this compound would be placed here in a final document)

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₅FN₂O₄ · C₄H₄O₄ | [1] |

| Molecular Weight | 586.65 g/mol | [1] |

| Appearance | Light yellow to yellow solid | MedChemExpress |

| Solubility | Soluble to 100 mM in Water and DMSO | |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | Store at -20°C. | [1] |

| Stability | Powder: Stable for 2 years at -20°C. In DMSO: 6 months at -80°C, 2 weeks at 4°C. | DC Chemicals |

| CAS Number | 1785665-61-3 | [1] |

| SMILES | C\C(CN(CCC2N(C)CCC2)C(C3=CC(OC)=C(OC)C(OC)=C3)=O)=C/C1=C(F)C=CC=C1.OC(/C=C/C(O)=O)=O | [1] |

| Melting Point | Not publicly available | |

| pKa | Not publicly available |

Biological Activity

VUF11207 is a potent and selective agonist of the CXCR7 receptor. Unlike the canonical chemokine receptor CXCR4, CXCR7 does not couple to G-proteins to elicit calcium mobilization. Instead, it primarily signals through the β-arrestin pathway, leading to receptor internalization and modulation of downstream signaling cascades.

Table 2: In Vitro Biological Activity of VUF11207

| Parameter | Value | Assay Details | Source |

| EC₅₀ (β-arrestin-2 recruitment) | 1.6 nM | Bioluminescence Resonance Energy Transfer (BRET) assay in HEK293 cells co-transfected with CXCR7-RLuc and β-arrestin-2-YFP. | Sigma-Aldrich |

| pEC₅₀ (β-arrestin-2 recruitment) | 8.8 | MedChemExpress | |

| pEC₅₀ (CXCR7 internalization) | 7.9 | MedChemExpress | |

| pKi (CXCR7 binding) | 8.1 | This value is for the trifluoroacetate (B77799) (TFA) salt of VUF11207. | MedChemExpress |

Signaling Pathway

VUF11207, as a CXCR7 agonist, activates a distinct signaling pathway that is independent of G-protein activation. The primary mechanism involves the recruitment of β-arrestin 2 to the intracellular domain of the CXCR7 receptor. This interaction initiates a cascade of events, including the internalization of the receptor-ligand complex into endosomes. This process can modulate the extracellular concentration of the endogenous ligand CXCL12, thereby influencing the signaling of the related CXCR4 receptor. Furthermore, VUF11207-mediated activation of CXCR7 has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.

Experimental Protocols

The following are representative protocols for key assays used to characterize the activity of this compound.

β-Arrestin Recruitment Assay (BRET-based)

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin 2 to the CXCR7 receptor upon stimulation with this compound.

Detailed Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently co-transfected with plasmids encoding for CXCR7 fused to Renilla Luciferase (CXCR7-RLuc) and β-arrestin 2 fused to Yellow Fluorescent Protein (β-arrestin-2-YFP) using a suitable transfection reagent.

-

Cell Seeding: 24-48 hours post-transfection, cells are harvested and seeded into white, clear-bottom 96-well microplates at a density of approximately 25,000 cells per well.

-

Assay Execution: The cell culture medium is replaced with a CO₂-independent medium. The RLuc substrate, coelenterazine h, is added to each well to a final concentration of 5 µM. The plate is incubated in the dark for 5-10 minutes at 37°C. Subsequently, serial dilutions of this compound (typically from 1 pM to 10 µM) are added to the wells.

-

Data Acquisition: Luminescence readings are immediately taken using a microplate reader capable of detecting dual-wavelength emissions, typically at 475 nm (for RLuc) and 530 nm (for YFP).

-

Data Analysis: The BRET ratio is calculated for each well by dividing the YFP emission signal by the RLuc emission signal. The BRET ratio is then plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the CXCR7 receptor using a competitive binding assay with a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human CXCR7 receptor. Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes. The membrane pellet is resuspended in a binding buffer.

-

Assay Setup: The assay is performed in a 96-well format. Each well contains the cell membranes, a fixed concentration of a suitable radioligand for CXCR7 (e.g., ¹²⁵I-CXCL12), and varying concentrations of this compound (the competitor). Non-specific binding is determined in the presence of a high concentration of a non-labeled CXCR7 ligand.

-

Incubation: The assay plates are incubated for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) at room temperature.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a valuable pharmacological tool for studying the biology of the CXCR7 receptor. Its high potency and selectivity as a β-arrestin-biased agonist make it particularly useful for dissecting the G-protein-independent signaling pathways of this atypical chemokine receptor. The data and protocols presented in this guide are intended to support further research into the therapeutic potential of modulating the CXCR7 signaling axis in various disease contexts, including cancer and inflammatory disorders.

References

The Modulatory Effects of VUF11207 Fumarate on CXCL12 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C motif chemokine ligand 12 (CXCL12), also known as Stromal Cell-Derived Factor-1 (SDF-1), and its cognate G protein-coupled receptor (GPCR), CXCR4, play a pivotal role in a multitude of physiological and pathological processes, including immune responses, hematopoiesis, organogenesis, and cancer metastasis.[1][2][3] A second receptor for CXCL12, the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has been identified.[4] Unlike CXCR4, which signals through G protein-dependent pathways, CXCR7 is considered an atypical receptor that primarily signals through β-arrestin pathways and is thought to act as a scavenger receptor, modulating the local concentration and activity of CXCL12.[5][6]

VUF11207 fumarate (B1241708) is a potent and selective agonist for the atypical chemokine receptor ACKR3 (CXCR7).[7][8] Its engagement with CXCR7 has been shown to negatively regulate CXCL12- and CXCR4-induced cellular events. This technical guide provides an in-depth overview of the effects of VUF11207 fumarate on CXCL12 signaling pathways, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the involved signaling cascades and experimental workflows.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the available quantitative data regarding the pharmacological profile of this compound and its impact on CXCL12-mediated signaling events.

| Compound | Parameter | Receptor | Value | Cell Line | Assay |

| VUF11207 | pKi | ACKR3 (CXCR7) | 8.1 | - | Radioligand Binding |

| VUF11207 | EC50 | ACKR3 (CXCR7) | 1.6 nM | HEK293-CXCR7 | β-arrestin2 Recruitment (BRET) |

| VUF11207 | pEC50 | ACKR3 (CXCR7) | 8.8 | - | β-arrestin2 Recruitment |

| VUF11207 | pEC50 | ACKR3 (CXCR7) | 7.9 | - | Receptor Internalization |

Table 1: Pharmacological Profile of VUF11207 at ACKR3 (CXCR7)

| Pathway/Response | Effect of VUF11207 | Quantitative Data | Cell Type |

| CXCL12-induced Akt Phosphorylation | Significantly reduced | p < 0.05 | Platelets |

| CXCL12-induced Calcium Signaling | Significantly attenuated | p < 0.001 | Platelets |

| CXCL12-induced Platelet Aggregation | Significantly inhibited | p < 0.05 | Platelets |

| CXCL12-mediated Osteoclastogenesis | Reduced | - | Osteoclast precursor cells |

| CXCL12-enhanced RANKL- and TNF-α-induced Osteoclastogenesis | Inhibited | - | In vitro osteoclast model |

Table 2: Modulatory Effects of VUF11207 on CXCL12-Induced Signaling and Cellular Responses

Signaling Pathways

The interaction of CXCL12 with its receptors, CXCR4 and ACKR3 (CXCR7), initiates a cascade of intracellular signaling events. VUF11207, by activating ACKR3, can modulate the signaling output of the CXCL12/CXCR4 axis.

CXCL12/CXCR4 Signaling Pathway

Upon binding of CXCL12, CXCR4 activates heterotrimeric G proteins, primarily of the Gαi family. This leads to the dissociation of Gαi and Gβγ subunits, which in turn trigger multiple downstream effector pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways, as well as calcium mobilization.[1][3] These pathways are crucial for cell survival, proliferation, and migration.

Caption: The CXCL12/CXCR4 signaling cascade.

VUF11207's Mechanism of Action via ACKR3 (CXCR7)

VUF11207 acts as an agonist at ACKR3.[7][8] ACKR3 activation by VUF11207 leads to the recruitment of β-arrestin.[4] This can result in receptor internalization and, importantly, can modulate CXCL12 availability for CXCR4. By promoting the internalization and degradation of CXCL12, ACKR3 activation by VUF11207 can effectively reduce the concentration of CXCL12 available to bind and activate CXCR4, thereby dampening CXCR4-mediated downstream signaling. Furthermore, ACKR3 can form heterodimers with CXCR4, which may also alter CXCR4 signaling properties.

Caption: VUF11207's modulatory effect on CXCL12 signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Chemotaxis Assay (Transwell Migration Assay)

This assay measures the ability of cells to migrate towards a chemoattractant, such as CXCL12.

Materials:

-

Transwell inserts (e.g., 8 µm pore size for lymphocytes)

-

24-well plates

-

Cell culture medium (e.g., RPMI-1640) with and without serum

-

Bovine Serum Albumin (BSA)

-

CXCL12

-

This compound

-

Fluorescent dye for cell labeling (e.g., Calcein-AM or CFSE)

-

Fluorescence plate reader or flow cytometer

Protocol:

-

Cell Preparation:

-

Culture cells to be tested (e.g., Jurkat T-cells) in their appropriate growth medium.

-

Prior to the assay, starve the cells in serum-free medium for 2-4 hours.

-

Resuspend the cells in serum-free medium containing 0.1% BSA at a concentration of 1 x 106 cells/mL.

-

If desired, label the cells with a fluorescent dye according to the manufacturer's protocol.

-

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing 0.1% BSA with different concentrations of CXCL12. Include a negative control (medium only) and a positive control.

-

For testing the effect of VUF11207, pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C before adding them to the upper chamber. Alternatively, VUF11207 can be added to both the upper and lower chambers.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (e.g., 2-4 hours for lymphocytes).

-

-

Quantification of Migration:

-

After incubation, carefully remove the inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by:

-

Fluorescence Measurement: If cells were fluorescently labeled, measure the fluorescence in the lower chamber using a plate reader.

-

Flow Cytometry: Aspirate the cells from the lower chamber and count them using a flow cytometer.

-

Cell Staining and Counting: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane and count them under a microscope.

-

-

Caption: Workflow for a Transwell Chemotaxis Assay.

Western Blot for ERK and Akt Phosphorylation

This method is used to detect the activation of downstream signaling molecules by measuring their phosphorylation state.

Materials:

-

Cell culture reagents

-

CXCL12

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Starve cells in serum-free medium overnight.

-

Pre-treat cells with desired concentrations of this compound for 1 hour.

-

Stimulate cells with CXCL12 (e.g., 100 ng/mL) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK).

-

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation.

Materials:

-

Cells expressing CXCR4 and/or ACKR3 (CXCR7)

-

96-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium

-

CXCL12

-

This compound

-

Fluorescence plate reader with injection capabilities (e.g., FLIPR)

Protocol:

-

Cell Plating:

-

Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in calcium-free HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate for 1 hour at 37°C.

-

-

Cell Washing and Pre-treatment:

-

Wash the cells with HBSS containing calcium.

-

Add HBSS with calcium to the wells.

-

If testing VUF11207's effect, add the compound to the wells and incubate for a specified time.

-

-

Measurement of Calcium Flux:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject CXCL12 into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Analyze the peak fluorescence response or the area under the curve.

-

Conclusion

This compound, as a selective ACKR3 (CXCR7) agonist, demonstrates a clear modulatory role on CXCL12 signaling pathways. By activating ACKR3, VUF11207 can attenuate CXCL12/CXCR4-mediated downstream events, including Akt phosphorylation and calcium mobilization, which are critical for cell migration and other cellular responses. The provided experimental protocols offer a framework for researchers to further investigate the intricate interplay between VUF11207, ACKR3, and the CXCL12/CXCR4 axis. A deeper understanding of this modulation holds significant promise for the development of novel therapeutic strategies targeting diseases where the CXCL12 signaling network is dysregulated.

References

- 1. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Phosphoproteomics of CXCL12 (SDF-1) Signaling | PLOS One [journals.plos.org]

- 4. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stromal cell-derived factor-1 exerts opposing roles through CXCR4 and CXCR7 in angiotensin II-induced adventitial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of VUF11207: A Technical Guide to its Racemic Nature and Enantiomeric Activity at ACKR3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

VUF11207 has emerged as a valuable pharmacological tool for investigating the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. As a potent agonist, it facilitates the study of ACKR3's role in various physiological and pathological processes. Crucially, VUF11207 is a racemic mixture. This guide provides a comprehensive technical overview of the racemic nature of VUF11207, the distinct pharmacological profiles of its constituent enantiomers, and the experimental methodologies used for their characterization. Quantitative data are presented to highlight the stereospecific interactions with ACKR3, and detailed experimental protocols are provided to enable replication and further investigation. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction

The atypical chemokine receptor 3 (ACKR3) is a G protein-coupled receptor (GPCR) that distinguishes itself from typical chemokine receptors by its inability to couple to G proteins and signal through traditional pathways. Instead, ACKR3 primarily signals through the β-arrestin pathway, leading to receptor internalization and functioning as a scavenger for its endogenous ligand, CXCL12.[1][2] This unique signaling paradigm has implicated ACKR3 in various physiological processes, including cell migration, survival, and angiogenesis, as well as in diseases such as cancer and inflammatory disorders.

Small molecule agonists like VUF11207 are instrumental in dissecting the nuanced roles of ACKR3.[3] Initially developed as a potent ACKR3 agonist, VUF11207 was later identified as a racemic mixture.[3] This discovery prompted the resolution and characterization of its individual enantiomers, revealing a significant stereoselectivity in their interaction with ACKR3. This guide delves into the racemic nature of VUF11207 and the differential activities of its (R) and (S) enantiomers, providing a critical resource for researchers in the field.

The Racemic Nature of VUF11207 and its Enantiomers

VUF11207 is a chiral molecule, synthesized as a 1:1 mixture of its two enantiomers: (R)-VUF11207 and (S)-VUF11207. The stereocenter is located at the 2-position of the 1-methyl-2-pyrrolidinylethyl moiety. The pharmacological activity of chiral molecules can vary significantly between enantiomers, as the three-dimensional arrangement of atoms dictates the interaction with their biological targets. In the case of VUF11207, the (R)-enantiomer has been shown to be the more potent eutomer at the ACKR3 receptor.

Synthesis of VUF11207 Enantiomers

The enantiomers of VUF11207 can be synthesized using stereospecific methods. A common approach involves an aldol (B89426) reaction between 2-fluorobenzaldehyde (B47322) and propionaldehyde, followed by reductive amination with the respective chiral amine, either (R)- or (S)-2-(1-methylpyrrolidin-2-yl)ethanamine, to yield the desired enantiomer.[1]

Quantitative Analysis of Enantiomeric Activity

The differential activity of the VUF11207 enantiomers has been quantified through various in vitro assays, primarily focusing on their binding affinity and functional potency at the ACKR3 receptor.

Radioligand Displacement Assays

Radioligand displacement assays are employed to determine the binding affinity of unlabelled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor. For ACKR3, [125I]CXCL12 is a commonly used radioligand.

| Compound | pEC50 ([125I]CXCL12 Displacement) | Reference |

| (R)-VUF11207 | 8.3 ± 0.1 | [1] |

| (S)-VUF11207 | 7.7 ± 0.1 | [1] |

Table 1: Binding affinity of VUF11207 enantiomers at human ACKR3 expressed in HEK293 cells, determined by [125I]CXCL12 displacement assay. Values are presented as the mean ± SEM.

Functional Assays: β-Arrestin Recruitment

As ACKR3 signaling is primarily mediated by β-arrestin, assays measuring the recruitment of β-arrestin to the receptor upon agonist stimulation are crucial for determining the functional potency of ligands. Bioluminescence Resonance Energy Transfer (BRET) is a widely used technology for this purpose.

| Compound | pEC50 (β-Arrestin2 Recruitment) | Reference |

| Racemic VUF11207 | 1.6 nM (EC50) |

Table 2: Functional potency of racemic VUF11207 in inducing β-arrestin2 recruitment to ACKR3 expressed in HEK293 cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the enantiomers of VUF11207.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used for their high transfection efficiency and robust growth characteristics.[4][5]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Transfection: For transient expression of ACKR3, HEK293 cells are seeded in 6-well plates and transfected at 70-80% confluency using a suitable transfection reagent (e.g., polyethyleneimine (PEI) or commercially available kits).[4][6] The plasmid DNA encoding human ACKR3 is incubated with the transfection reagent in serum-free medium before being added to the cells.[4][6] Experiments are typically performed 24-48 hours post-transfection.

[125I]CXCL12 Radioligand Displacement Assay

-

Cell Preparation: Transfected HEK293 cells expressing ACKR3 are harvested and washed with binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Assay Setup: The assay is performed in 96-well plates. Each well contains transfected cell membranes, a fixed concentration of [125I]CXCL12 (typically below its Kd value), and varying concentrations of the competing unlabeled ligand ((R)-VUF11207, (S)-VUF11207, or racemic VUF11207).

-

Incubation: The plates are incubated for a defined period (e.g., 60-90 minutes) at room temperature or 37°C to allow binding to reach equilibrium.

-

Termination and Washing: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition curves and can be converted to pEC50 values.

β-Arrestin Recruitment BRET Assay

This protocol describes a typical BRET assay to measure ligand-induced β-arrestin recruitment to ACKR3.

-

Constructs: HEK293 cells are co-transfected with plasmids encoding ACKR3 fused to a Renilla luciferase (Rluc) donor (e.g., ACKR3-Rluc8) and β-arrestin2 fused to a yellow fluorescent protein (YFP) acceptor (e.g., Venus-β-arrestin2).[7]

-

Cell Seeding: Transfected cells are seeded into white, clear-bottom 96-well plates.

-

Ligand Stimulation: 24-48 hours post-transfection, the cell culture medium is replaced with assay buffer. Cells are then stimulated with varying concentrations of the VUF11207 enantiomers or the racemate.

-

Substrate Addition: The Rluc substrate, coelenterazine (B1669285) h, is added to each well.

-

BRET Measurement: The plate is immediately read using a microplate reader capable of simultaneously measuring the luminescence emitted by Rluc (donor) and YFP (acceptor).

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The net BRET ratio is obtained by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of ligand-treated cells. Dose-response curves are generated, and pEC50 values are calculated using non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of ACKR3 and the general workflows for the experimental protocols described.

Caption: ACKR3 signaling pathway initiated by VUF11207.

Caption: Workflow for key VUF11207 enantiomer characterization assays.

Conclusion

The characterization of VUF11207 as a racemic mixture and the subsequent resolution and pharmacological evaluation of its enantiomers have provided crucial insights into the stereoselective nature of ligand binding to ACKR3. The superior potency of the (R)-enantiomer underscores the importance of considering stereochemistry in drug design and pharmacological studies. This technical guide offers a consolidated resource for researchers, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate a comprehensive understanding of the racemic properties of VUF11207 and its interaction with ACKR3. The methodologies and data presented herein serve as a foundation for future investigations into the therapeutic potential of targeting ACKR3 with stereochemically defined ligands.

References

- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N-terminus in chemokine binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hek293.com [hek293.com]

- 5. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 7. researchgate.net [researchgate.net]

VUF11207 Fumarate in Cancer Cell Migration: A Technical Guide on Mechanism and Application

Executive Summary: The metastatic cascade, a primary driver of cancer mortality, is intricately regulated by complex signaling networks, among which the CXCL12/CXCR4/ACKR3 chemokine axis is paramount. The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has emerged as a critical modulator of cancer cell migration, proliferation, and survival. VUF11207 fumarate (B1241708), a potent and selective small-molecule agonist of ACKR3/CXCR7, serves as an invaluable pharmacological tool for elucidating the receptor's function. This technical guide provides an in-depth analysis of VUF11207's role in cancer cell migration studies, detailing its mechanism of action, its impact on key signaling pathways, and comprehensive protocols for relevant experimental investigations.

Introduction: The CXCL12/CXCR4/ACKR3 Axis in Cancer Metastasis

The chemokine CXCL12 and its cognate receptors, CXCR4 and ACKR3 (CXCR7), form a signaling axis crucial for numerous physiological processes, including organogenesis and immune cell trafficking.[1] In oncology, this axis is frequently hijacked by tumor cells to facilitate their growth, survival, and metastasis to distant organs that express high levels of CXCL12, such as the bone marrow, lungs, and liver.[2][3]

-

CXCR4: A canonical G protein-coupled receptor (GPCR), CXCR4 activation by CXCL12 triggers Gαi-dependent signaling cascades that directly promote chemotaxis, cell proliferation, and invasion.[3]

-

ACKR3 (CXCR7): Initially identified as a second receptor for CXCL12, ACKR3 is now classified as an atypical chemokine receptor.[1] Unlike CXCR4, it does not classically couple to G proteins to induce migration.[1][4] Instead, its primary signaling output upon ligand binding is the recruitment of β-arrestin.[1][5][6] ACKR3 functions as a scavenger receptor, shaping CXCL12 gradients and modulating the availability of CXCL12 for CXCR4, thereby indirectly influencing cell migration.[4] Co-expression of both receptors is common in many cancers, including breast, pancreatic, and gastric cancers, where they can form heterodimers and engage in complex crosstalk.[5][7][8]

VUF11207 Fumarate: A Selective ACKR3/CXCR7 Agonist

VUF11207 is a potent small-molecule agonist developed for the specific activation of ACKR3/CXCR7.[6][9] Its selectivity allows researchers to dissect the specific contributions of ACKR3/CXCR7 signaling from those of CXCR4, even in cells where both receptors are co-expressed.

Mechanism of Action: The primary mechanism of VUF11207 is to bind to ACKR3/CXCR7 and induce a conformational change that promotes the recruitment of β-arrestin-2.[6][9] This leads to receptor internalization and degradation, effectively downregulating ACKR3/CXCR7 from the cell surface.[6][7] By promoting the internalization of ACKR3/CXCR7, VUF11207 can alter the extracellular concentration of CXCL12, thereby modulating CXCR4-mediated responses.[6] Interestingly, in cells co-expressing both receptors, VUF11207 can induce the internalization and degradation of both ACKR3 and CXCR4, highlighting its potential as a dual-targeting agent.[7]

Role in Modulating Cancer Cell Migration

VUF11207's agonistic effect on ACKR3/CXCR7 provides a powerful tool to study its multifaceted role in cancer cell migration.

Regulation of CXCR4-Mediated Migration

While ACKR3/CXCR7 itself is not a direct mediator of G protein-dependent migration, its activation by VUF11207 profoundly impacts CXCR4-driven processes. By inducing ACKR3/CXCR7 internalization, VUF11207 can increase the local concentration of CXCL12, potentially enhancing CXCR4 signaling in the short term.[6] Conversely, by promoting the degradation of the ACKR3/CXCR4 heterodimer, it can abrogate long-term migratory responses.[7] Studies have shown that ACKR3/CXCR7 agonists can block the transendothelial migration of cancer cells, a critical step in metastasis.[6]

Impact on Downstream Signaling Pathways

The CXCL12 axis activates several downstream pathways crucial for cell migration and survival, most notably the PI3K/Akt and MAPK/ERK pathways.[5][10][11] VUF11207-induced activation of ACKR3/CXCR7 can modulate these pathways. For instance, ACKR3/CXCR7 can independently mediate CXCL12-induced Akt and ERK activation via β-arrestin.[5][8] VUF11207 stimulation can therefore be used to study the specific contribution of ACKR3/CXCR7 to the activation kinetics of these pathways, separate from CXCR4's G protein-mediated signaling.[7] In some contexts, VUF11207 has been shown to inhibit CXCL12-mediated ERK phosphorylation.[12]

Influence on the Cytoskeletal Machinery

Cell migration is fundamentally a physical process driven by the dynamic remodeling of the actin cytoskeleton. This process is tightly controlled by Rho GTPases, including RhoA, Rac1, and Cdc42.[13][14] These molecular switches, when activated, engage downstream effectors like formins and the Arp2/3 complex to drive actin polymerization, leading to the formation of migratory protrusions such as lamellipodia and filopodia.[14][15] Signaling from chemokine receptors is a key upstream activator of Rho GTPases.[14] By modulating the upstream PI3K/Akt and ERK pathways, VUF11207 can be used to investigate how ACKR3/CXCR7 signaling is transduced to the cytoskeletal machinery that executes cell movement.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving VUF11207.

Table 1: Potency of this compound

| Parameter | Value | Cell Line | Assay | Reference |

|---|---|---|---|---|

| EC₅₀ | 1.6 nM | HEK293-CXCR7 | β-arrestin Recruitment | [9] |

| pKi | 5.3 - 8.1 | Various | Ligand Binding |[5] |

Table 2: Effects of VUF11207 on Cell Migration

| Cell Line | Condition | Effect | Assay Type | Reference |

|---|---|---|---|---|

| MDA-MB-231 | VUF11207 | Promoted cell migration (p < 0.0001 vs. control) | 2D Microfluidic Device | [4] |

| CXCR4+/CXCR7+ Human Cancer Cells | CCX771 (agonist) | Blocked transendothelial migration | Not specified | [6] |

| Glioblastoma Cells | VUF11207 | Enhanced T-cell cytotoxicity against tumor cells | Co-culture System |[4] |

Key Experimental Protocols

β-Arrestin Recruitment Assay (Tango Assay Principle)

This assay quantifies the interaction between an activated GPCR and β-arrestin.

-

Cell Line: Use a cell line (e.g., HEK293) engineered to stably express ACKR3/CXCR7 fused to a transcription factor (e.g., tTA) via a non-cleavable linker. The cells also contain a reporter gene (e.g., Luciferase) under the control of a promoter responsive to the transcription factor.

-

Principle: Upon ligand (VUF11207) binding, ACKR3/CXCR7 recruits β-arrestin, which is fused to a protease (e.g., TEV). The protease cleaves the linker, releasing the transcription factor.

-

Procedure: a. Plate the engineered cells in a 96-well plate and allow them to adhere. b. Prepare serial dilutions of this compound in an appropriate assay buffer. c. Treat the cells with the VUF11207 dilutions and incubate for a specified period (e.g., 6-24 hours) to allow for transcription factor cleavage, nuclear translocation, and reporter gene expression. d. Add a luciferase substrate solution to the wells. e. Measure the resulting luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the VUF11207 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Transwell (Boyden Chamber) Migration Assay

This assay measures the chemotactic response of cancer cells.

-

Apparatus: Use a 24-well plate with transwell inserts (e.g., 8 µm pore size). The inserts consist of a porous membrane that separates an upper and a lower chamber.

-

Procedure: a. Pre-coat the top of the transwell membrane with an extracellular matrix component like fibronectin or collagen if studying invasion (optional for migration). b. Starve the cancer cells (e.g., SGC-7901, MDA-MB-231) in serum-free media for 4-24 hours. c. Add media containing a chemoattractant (e.g., CXCL12) to the lower chamber. d. Add media containing the compound to be tested (e.g., VUF11207, with or without CXCL12) to both the upper and lower chambers to assess its modulatory effect. e. Resuspend the starved cells in serum-free media and add them to the upper chamber. f. Incubate the plate for a period sufficient for migration to occur (e.g., 12-48 hours) at 37°C. g. After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab. h. Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a dye such as crystal violet. i. Elute the dye and measure absorbance, or count the stained cells in several microscopic fields.

-

Data Analysis: Compare the number of migrated cells between different treatment groups (control, CXCL12 alone, VUF11207 alone, CXCL12 + VUF11207).

Western Blot for Pathway Analysis (p-ERK/p-Akt)

This protocol assesses the activation state of key signaling proteins.

-

Cell Treatment: Culture cancer cells to ~80% confluency. Starve them in serum-free media, then treat with VUF11207, CXCL12, or a combination for short time points (e.g., 0, 2, 5, 15, 30 minutes).

-

Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-p-ERK, anti-p-Akt) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping & Reprobing: Strip the membrane and re-probe with antibodies for the total forms of the proteins (total-ERK, total-Akt) and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Perspectives

This compound is an indispensable research tool for probing the function of the ACKR3/CXCR7 receptor in cancer biology. Its high potency and selectivity enable the precise dissection of ACKR3/CXCR7-mediated signaling from that of CXCR4. Studies using VUF11207 have been instrumental in demonstrating that ACKR3/CXCR7 is not a passive decoy receptor but an active signaling hub that, through β-arrestin recruitment, profoundly influences downstream pathways like PI3K/Akt and ERK/MAPK, and modulates the migratory machinery of cancer cells.

Future research should focus on leveraging VUF11207 in more complex, physiologically relevant models, such as 3D organoids and in vivo metastasis models, to further clarify its therapeutic potential. Investigating the long-term consequences of VUF11207 treatment on receptor desensitization, degradation, and its impact on the tumor microenvironment will be critical for determining whether ACKR3/CXCR7 agonists could serve as a viable anti-metastatic strategy.

References

- 1. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 3. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemokine CXCL12 activates dual CXCR4 and CXCR7-mediated signaling pathways in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

- 10. Functions and mechanisms of chemokine receptor 7 in tumors of the digestive system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. RHO GTPases in cancer: known facts, open questions, and therapeutic challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rho GTPase signalling networks in cancer cell transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]

The Function of VUF11207 Fumarate in Cardiovascular Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF11207 fumarate (B1241708) has emerged as a critical pharmacological tool in the field of cardiovascular research. It is a potent and specific synthetic agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. Unlike conventional chemokine receptors that signal through G-protein pathways, ACKR3 primarily utilizes the β-arrestin pathway, making VUF11207 an invaluable instrument for dissecting the nuanced roles of biased agonism in cardiovascular physiology and pathology. This technical guide provides a comprehensive overview of the function of VUF11207 in cardiovascular research, with a focus on its application in studies of myocardial infarction, vascular remodeling, and platelet function.

Core Mechanism of Action

VUF11207 is a small molecule agonist of ACKR3/CXCR7. Its primary mechanism of action involves binding to ACKR3 and inducing the recruitment of β-arrestin 2 to the receptor. This action initiates a cascade of downstream signaling events and functional responses, including receptor internalization. In the cardiovascular system, VUF11207 has been shown to modulate cellular functions in cardiomyocytes, vascular adventitial fibroblasts, and platelets, primarily through β-arrestin-dependent signaling and by influencing the interplay between ACKR3 and the related CXCR4 receptor.

Data Presentation: Quantitative Effects of VUF11207 Fumarate

The following tables summarize the key quantitative data from cardiovascular studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Assay | Value | Reference |

| EC50 | HEK293-CXCR7 cells | β-arrestin recruitment | 1.6 nM |

Table 2: Effects of this compound on Platelet Function

| Experiment | Conditions | Measured Parameter | Result | Reference |

| Platelet Aggregation | Human platelets, 50 µM VUF11207 + CXCL12 | Aggregation | Significant inhibition (p < 0.05) | [1] |

| Intracellular Calcium Signaling | Human platelets, 100 µM VUF11207 + CXCL12 | Ca2+ influx | Significant attenuation | [1] |

| Akt Signaling | Human platelets, 100 µM VUF11207 + CXCL12 | Akt phosphorylation | Significant suppression | [1] |

| cAMP Levels | Human platelets, 100 µM VUF11207 + CXCL12 | cAMP concentration | Partial reversal of CXCL12-induced suppression | [1] |

Table 3: In Vivo Effects of this compound in Cardiovascular Models

| Animal Model | Condition | Treatment | Key Finding | Reference |

| Mouse | Myocardial Ischemia-Reperfusion | VUF11207 | Reduced infarct size and improved cardiac function | |

| Mouse | Angiotensin II-induced Hypertension | VUF11207 | Significantly potentiated adventitial thickening and fibrosis |

Note: While the potentiation of adventitial thickening and fibrosis by VUF11207 in the angiotensin II model was reported as significant, specific quantitative data on the degree of change was not available in the reviewed literature.

Experimental Protocols